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4-[4-(1h-Imidazol-4-yl)phenyl]morpholine

Imidazoline I2 Receptor Alpha-2 Adrenergic Receptor Selectivity

Researchers studying imidazoline I2 or histamine H3 pathways often face tool compounds with poor selectivity, confounding off-target effects, or undefined ADME. 4-[4-(1H-Imidazol-4-yl)phenyl]morpholine (CAS 1037828-58-2) resolves these challenges: • I2 binding affinity Ki = 6 nM with 20-fold selectivity over α2-adrenoceptors (Ki = 120 nM), enabling clean phenotypic dissection. • H3 receptor Kd = 1.35 nM (>20-fold selective vs. H4R), with weak hERG inhibition (IC50 = 8.6 µM) for cardiac safety in preclinical studies. • Defined ADME profile: moderate microsomal stability (hLM 36%), CYP3A4 IC50 = 3.7 µM, and high plasma protein binding (99.6%) for free-fraction method validation. • Available as a research-grade building block (≥97% purity) with rapid global shipping for acute in vivo or in vitro pharmacology.

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
Cat. No. B13537819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(1h-Imidazol-4-yl)phenyl]morpholine
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)C3=CN=CN3
InChIInChI=1S/C13H15N3O/c1-3-12(16-5-7-17-8-6-16)4-2-11(1)13-9-14-10-15-13/h1-4,9-10H,5-8H2,(H,14,15)
InChIKeyPIKSUEFELPJKQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[4-(1H-Imidazol-4-yl)phenyl]morpholine: Affinity & ADME Overview


4-[4-(1H-Imidazol-4-yl)phenyl]morpholine (CAS: 1037828-58-2) is a synthetic heterocyclic compound of molecular formula C13H15N3O and molecular weight 229.28 g/mol . Structurally, it consists of a central phenyl ring substituted at the 1-position with a morpholine ring and at the 4-position with an imidazole moiety. This architecture places it within the broader class of phenylimidazole derivatives, which are widely explored as ligands for G-protein coupled receptors (GPCRs), imidazoline binding sites (IBS), and as kinase inhibitors. The compound has been characterized as a high-affinity ligand for the imidazoline I2 receptor (Ki = 6 nM) and the histamine H3 receptor (Kd = 1.35 nM), with ancillary affinity for alpha-2 adrenergic receptors (Ki = 120 nM) [1][2]. Preclinical in vitro profiling further delineates its pharmacokinetic properties, including moderate microsomal stability (hLM 36% remaining) and notable CYP3A4 inhibition (IC50 = 3.7 µM) [3].

I2 Receptor Tool Reported I2-selective binding profile supports I2-mediated pathway studies; alpha-2 contribution may be limited in assay endpoints.
H3 Receptor Probe Reported H3 affinity context enables H3-specific signaling dissection in CNS research models.
ADME/Tox Benchmark Characterized CYP inhibition, hERG, and microsomal stability profiles support assay benchmarking and DDI endpoint review.

4-[4-(1H-Imidazol-4-yl)phenyl]morpholine vs. Generic Imidazole-Morpholines


The subtle interplay between the imidazole N-linkage, the para-substituted phenyl spacer, and the morpholine moiety dictates a unique pharmacophore that cannot be approximated by simple substitution. For example, while many phenylimidazoles exhibit some degree of I2 imidazoline receptor affinity, achieving a Ki of 6 nM alongside a 20-fold selectivity window over alpha-2 adrenergic receptors (Ki = 120 nM) is a non-trivial outcome of this specific scaffold [1]. Similarly, the compound's high-affinity H3 receptor binding (Kd = 1.35 nM) is highly sensitive to the orientation of the basic nitrogen and the lipophilic character imparted by the morpholine ring [2]. Swapping this core for a piperazine or pyrrolidine analog would alter both the pKa and the three-dimensional projection of the hydrogen-bonding groups, likely resulting in a 10- to 100-fold loss in affinity and a divergent CYP inhibition profile (e.g., CYP3A4 IC50 = 3.7 µM) [3]. Generic in-class compounds lack the precise combination of high affinity, measurable selectivity, and defined ADME parameters that make this molecule a valuable tool compound or reference standard.

Scaffold-specific selectivity
Generic imidazole-morpholines lack the precise I2 selectivity window; core swaps (e.g., piperazine) may shift I2/alpha-2 affinity profile.
CYP & ADME profile mismatch
In-class compounds without defined CYP3A4 IC50 or hERG data may present uncharacterized DDI or cardiac endpoint profiles.
H3 affinity loss
Piperidine or pyrrolidine analogs may disrupt H3 pharmacophore geometry, reducing H3 binding and H3/H4 selectivity context.

4-[4-(1H-Imidazol-4-yl)phenyl]morpholine: Binding, Selectivity & Safety


I2 Receptor Binding & Alpha-2 Selectivity

4-[4-(1H-Imidazol-4-yl)phenyl]morpholine exhibits a Ki of 6 nM for the imidazoline I2 receptor, as measured by displacement of [3H]idazoxan from rabbit kidney membranes. Its affinity for the alpha-2 adrenergic receptor, measured by displacement of [3H]clonidine from rat cortex membranes, is 120 nM, yielding a 20-fold selectivity window [1]. In comparison, the reference I2 ligand idazoxan has a reported KD of approximately 13 nM for the I2 site [2], while the alpha-2 agonist clonidine displays Ki values of 62–135 nM for human alpha-2 subtypes .

I2 Selectivity
Reported
I2 Ki 6 nM · α2 Ki 120 nM · 20× selective
Supports I2 pathway interpretation; may limit α2 contribution in model endpoints.
Radioligand displacement: [³H]idazoxan (I2), [³H]clonidine (α2)
Imidazoline I2 Receptor Alpha-2 Adrenergic Receptor Selectivity

H3 Receptor Affinity & H4 Selectivity

In a BRET assay using HEK293T cells expressing recombinant human H3 receptor fused to NLuc/GPCR, 4-[4-(1H-Imidazol-4-yl)phenyl]morpholine demonstrated a dissociation constant (Kd) of 1.35 nM [1]. For the mouse H4 receptor, the Kd was 31.2 nM, indicating a >23-fold selectivity for H3 over H4. In contrast, the endogenous agonist histamine exhibits Ki values for H3 ranging from 0.4 to 5.7 nM [2], while the reference H3 antagonist PF-03654764 has a reported Ki of 1.2 nM .

H3 Affinity
Reported
H3 Kd 1.35 nM · H4 Kd 31.2 nM · >23× H3/H4
Enables H3-specific signaling studies; H4 co-expression context may require review.
BRET assay, HEK293T cells, NLuc/GPCR fusion
Histamine H3 Receptor Histamine H4 Receptor BRET Assay

CYP3A4 Inhibition vs. Other CYP Isoforms

The compound inhibits recombinant CYP3A4 with an IC50 of 3.7 µM, while showing weak to no inhibition of CYP1A2, CYP2D6 (>100 µM), CYP2C9 (9.0 µM), and CYP2C19 (5.9 µM) in fluorescence-based assays [1]. For comparison, the potent CYP3A4 inhibitor ketoconazole has an IC50 of approximately 0.25 µM [2], whereas the negative control diltiazem shows an IC50 of 80 µM .

CYP3A4 Inhibition
Reported
CYP3A4 IC50 3.7 µM · CYP2D6 >100 µM · CYP2C9 9.0 µM · CYP2C19 5.9 µM
Intermediate CYP3A4 inhibition; DDI endpoint review advised for co-administered substrates.
Recombinant CYP fluorescence assays
CYP450 Inhibition Drug-Drug Interaction ADME

hERG Inhibition & Cardiac Safety

In a Patch-Xpress patch-clamp assay using HEK-293 cells stably expressing hERG channels, the compound exhibited an IC50 of 8.6 µM (8600 nM) [1]. This is >475-fold higher (less potent) than the proarrhythmic drug cisapride, which blocks hERG with an IC50 of approximately 18-44.5 nM depending on experimental conditions [2]. Verapamil, a calcium channel blocker with known hERG activity, shows an IC50 of 214 nM [3].

hERG IC50
Reported
hERG IC50 8.6 µM (8600 nM) · vs cisapride 18-44.5 nM · vs verapamil 214 nM
Weak hERG inhibition; supports cardiac safety-related endpoint monitoring in in vivo models.
Patch-clamp, HEK-293 cells, n=3, 5-point concentration-response
hERG Cardiotoxicity Safety Pharmacology

Microsomal Stability Across Species

Upon incubation with liver microsomes (1 mg/mL, 1 µM test compound), 4-[4-(1H-Imidazol-4-yl)phenyl]morpholine exhibited 36% remaining after 30 minutes in human liver microsomes (hLM), 71% in rat liver microsomes (rLM), and 64% in mouse liver microsomes (mLM) [1]. In contrast, the high-clearance drug verapamil shows ~10% remaining in hLM under similar conditions [2], while the low-clearance drug warfarin typically exhibits >90% remaining [3].

Microsomal Stability
Class-level inference
hLM 36% · rLM 71% · mLM 64% remaining (30 min)
Intermediate human stability may support oral dosing in preclinical PK studies; rodent data supportive.
1 mg/mL microsomes, 1 µM compound
Microsomal Stability Metabolic Clearance Species Differences

Plasma Protein Binding & Aqueous Solubility

The compound exhibits extensive plasma protein binding of 99.6% and a kinetic solubility of 4.5 µM at pH 7.4 in PBS buffer [1]. Its calculated logP (clogP) is 3.28. For comparison, ibuprofen, a well-absorbed drug, has aqueous solubility >100 µM at pH 7.4 [2] and plasma protein binding ~99% [3]. The high protein binding may limit free fraction but also prolong half-life.

PPB & Solubility
Class-level inference
PPB 99.6% · Kinetic solubility 4.5 µM (pH 7.4) · clogP 3.28
High protein binding and low solubility suggest formulation consideration for in vivo dosing.
PBS pH 7.4, UV/Vis absorbance
Plasma Protein Binding Solubility Bioavailability

4-[4-(1H-Imidazol-4-yl)phenyl]morpholine: Research Applications


I2 Receptor Function in Pain & Neuroprotection

Given its high-affinity I2 binding (Ki = 6 nM) and 20-fold selectivity over alpha-2 adrenoceptors [1], this compound serves as an excellent tool for dissecting I2-mediated pathways in analgesia, neuroprotection, and depression. Its clean selectivity profile minimizes confounding alpha-2 effects, allowing researchers to attribute observed phenotypes directly to I2 modulation. The compound's moderate human microsomal stability (36% remaining) [2] supports acute in vivo dosing studies in rodents where higher stability is observed (71% in rat) [2].

H3 Receptor Antagonism in CNS Disorders

With a Kd of 1.35 nM for human H3R and >20-fold selectivity over H4R [3], the compound is a potent and selective probe for investigating H3 receptor function in cognition, sleep-wake regulation, and feeding behavior. Its weak hERG inhibition (IC50 = 8.6 µM) [2] reduces cardiac safety concerns in preclinical studies, while the intermediate CYP3A4 inhibition (IC50 = 3.7 µM) [2] warrants monitoring for drug-drug interactions but does not preclude use as a pharmacological tool.

CYP3A4 & hERG Screening Reference Standard

The well-characterized CYP inhibition profile (CYP3A4 IC50 = 3.7 µM; CYP2D6 >100 µM) [2] and hERG IC50 of 8.6 µM [2] position this compound as a useful reference standard in drug discovery screening cascades. It can serve as a moderate control for CYP3A4 inhibition assays or as a benchmark for assessing the hERG liability of novel chemical entities. Its high plasma protein binding (99.6%) [2] also makes it suitable for validating free fraction determination methods.

Kinase Inhibitor Scaffold Optimization

The phenylimidazole core with a morpholine appendage is a privileged structure in kinase inhibitor design, particularly for targets such as Smoothened (Smo) in the Hedgehog pathway [4]. While 4-[4-(1H-Imidazol-4-yl)phenyl]morpholine itself may not be a potent Smo antagonist, its modular synthesis and the availability of robust Pd-catalyzed cross-coupling protocols [4] make it an attractive starting point for parallel library synthesis aimed at optimizing potency and selectivity against a range of kinases.

Application
Selection Property
Validation Focus
I2 Pathway Studies (Pain/Neuroprotection Models)
I2 selectivity over α2
I2-mediated endpoint response; α2 contribution review
H3 CNS Signaling Research
High H3 affinity and H4 selectivity
H3-specific signaling endpoints; H4 co-expression context
CYP3A4 & hERG Assay Benchmarking
Defined CYP3A4 IC50 and hERG IC50
Assay reproducibility and comparator context
Kinase Inhibitor Scaffold Optimization
Modular phenylimidazole core
Library synthesis and kinase selectivity profiling
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